4-{2-[(2,2-DIMETHYL-4,6-DIOXO-1,3-DIOXAN-5-YLIDENE)METHYL]-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE
Overview
Description
4-{2-[(2,2-DIMETHYL-4,6-DIOXO-1,3-DIOXAN-5-YLIDENE)METHYL]-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a dioxane ring, a pyrrole ring, and a benzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2,2-DIMETHYL-4,6-DIOXO-1,3-DIOXAN-5-YLIDENE)METHYL]-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction conditions precisely. The use of continuous flow reactors and other advanced technologies can help in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(2,2-DIMETHYL-4,6-DIOXO-1,3-DIOXAN-5-YLIDENE)METHYL]-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
4-{2-[(2,2-DIMETHYL-4,6-DIOXO-1,3-DIOXAN-5-YLIDENE)METHYL]-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 4-{2-[(2,2-DIMETHYL-4,6-DIOXO-1,3-DIOXAN-5-YLIDENE)METHYL]-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of cellular signaling pathways. The exact mechanism of action may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2,2-dimethylpropanamide
- 4-oxo-2,3-diaryl-5-diazo-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydroindazoles
- Meldrum’s acid (2,2-Dimethyl-1,3-dioxane-4,6-dione)
Uniqueness
What sets 4-{2-[(2,2-DIMETHYL-4,6-DIOXO-1,3-DIOXAN-5-YLIDENE)METHYL]-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]pyrrol-1-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6S/c1-17(2)24-15(20)14(16(21)25-17)10-12-4-3-9-19(12)11-5-7-13(8-6-11)26(18,22)23/h3-10H,1-2H3,(H2,18,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTFANJWOIIKTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)S(=O)(=O)N)C(=O)O1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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